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Abstract
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (AST2818), a

third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2]

Developed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations,

including the T790M resistance mutation, the clinical efficacy and safety of Alflutinib are

intrinsically linked to the pharmacokinetic profile of both the parent drug and AST5902.[3][4][5]

This technical guide provides a comprehensive overview of the current understanding of the

pharmacokinetics of AST5902 mesylate, including its metabolism, drug-drug interactions, and

bioanalytical quantification methods. While much of the available data is in the context of

Alflutinib administration, this guide consolidates the key findings relevant to AST5902 for drug

development professionals.

Introduction to AST5902 Mesylate
AST5902 is formed in vivo through the metabolism of Alflutinib and shares its potent inhibitory

activity against EGFR sensitizing and resistance mutations.[1][5] As a key contributor to the

overall therapeutic effect of Alflutinib, a thorough understanding of the absorption, distribution,

metabolism, and excretion (ADME) of AST5902 is critical for optimizing dosing strategies,

predicting drug-drug interactions, and ensuring patient safety.
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Metabolism and Pharmacokinetic Profile
Formation of AST5902
Alflutinib is primarily metabolized to AST5902 by the cytochrome P450 3A4 (CYP3A4) enzyme

system in the liver.[4][6] This metabolic conversion is a key determinant of the exposure to the

active metabolite.

Pharmacokinetic Parameters
Quantitative pharmacokinetic data specifically for AST5902 mesylate administered alone is not

extensively available in the public domain, as it is primarily studied as a metabolite of Alflutinib.

However, clinical studies on Alflutinib provide valuable insights into the pharmacokinetic

behavior of AST5902.

At steady state, the plasma exposures of Alflutinib and its active metabolite AST5902 have

been reported to be comparable in patients with NSCLC receiving multiple oral doses of

Alflutinib.[3][5] A human mass balance study following a single oral administration of

radiolabeled Alflutinib showed that the parent drug and AST5902 accounted for 1.68% and

0.97% of the total radioactivity in plasma, respectively, indicating extensive metabolism.[7]

The following table summarizes the key findings from a drug-drug interaction study that provide

some quantitative pharmacokinetic parameters for AST5902.

Table 1: Pharmacokinetic Parameters of AST5902 Following a Single Oral Dose of 80 mg

Alflutinib in Healthy Volunteers[4]

Parameter Alflutinib Alone
Co-administered with
Rifampicin (CYP3A4
Inducer)

Cmax (ng/mL)
Not explicitly stated for

AST5902 alone
1.09-fold increase

AUC0-∞ (ng·h/mL)
Not explicitly stated for

AST5902 alone
17% decrease

Table 2: Impact of a Strong CYP3A4 Inhibitor (Itraconazole) on AST5902 Pharmacokinetics
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Parameter Alflutinib Alone
Co-administered with
Itraconazole

Cmax
Not explicitly stated for

AST5902 alone
Decrease

AUC
Not explicitly stated for

AST5902 alone
Decrease

Note: The specific quantitative values for Cmax and AUC for AST5902 with itraconazole co-

administration were not provided in the publicly available literature.

Drug-Drug Interactions
The metabolism of Alflutinib by CYP3A4 makes the plasma concentrations of both the parent

drug and AST5902 susceptible to interactions with potent inducers or inhibitors of this enzyme.

CYP3A4 Inducers: Co-administration of Alflutinib with rifampicin, a strong CYP3A4 inducer,

resulted in a 17% decrease in the area under the curve (AUC) of AST5902 and a 1.09-fold

increase in its maximum concentration (Cmax).[4] For the total active components (Alflutinib

and AST5902), there was a 62% decrease in AUC and a 39% decrease in Cmax.[4] These

findings suggest that concomitant use of strong CYP3A4 inducers should be avoided to

maintain therapeutic concentrations of the active moieties.[4]

CYP3A4 Inhibitors: A study investigating the effect of itraconazole, a strong CYP3A4

inhibitor, on the pharmacokinetics of Alflutinib is mentioned in the literature, indicating a likely

increase in Alflutinib exposure and a potential alteration in the formation of AST5902.[8]

Preclinical ADME
Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies

specifically on AST5902 mesylate are not widely published. The available information is

primarily from studies conducted on the parent drug, Alflutinib.

A study on the metabolic disposition of Alflutinib (referred to as furmonertinib) in humans

revealed that the desmethyl metabolite, AST5902, was one of the most abundant metabolites
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identified in feces, accounting for 6.28% of the administered dose.[7] This suggests that fecal

excretion is a significant route of elimination for this metabolite.

Experimental Protocols
Bioanalytical Method for Quantification of Alflutinib and
AST5902 in Human Plasma
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method has been developed and validated for the simultaneous determination of Alflutinib and

AST5902 in human plasma.[9]

Table 3: Key Parameters of the Bioanalytical Method[9]

Parameter Details

Analytical Technique
Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS)

Sample Preparation Protein precipitation with acetonitrile

Chromatographic Column Waters BEH C18

Mobile Phase
Acetonitrile and 2 mmol/L ammonium acetate

containing 0.2% formic acid (gradient elution)

Ionization Mode Positive Ion Electrospray

Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (m/z)

Alflutinib: 569.3 → 441.2AST5902: 555.1 →

498.2Internal Standard (AST2818-d3): 572.3 →

441.2

Linearity Range (ng/mL) Alflutinib: 0.20 - 100AST5902: 0.050 - 25.0

Lower Limit of Quantification (LLOQ) (ng/mL) Alflutinib: 0.20AST5902: 0.050

Intra- and Inter-assay Precision for AST5902 ≤8.0% and ≤8.6%, respectively

Accuracy for AST5902 Within -0.2% to 3.9%
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Mechanism of Action and Signaling Pathway
AST5902, as the active metabolite of the third-generation EGFR TKI Alflutinib, selectively and

irreversibly inhibits both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and

the T790M resistance mutation, while sparing wild-type EGFR.[3][5] This selective inhibition

leads to the blockade of downstream signaling pathways crucial for cancer cell proliferation and

survival.

The following diagram illustrates the inhibition of the mutated EGFR signaling pathway by

Alflutinib and its active metabolite, AST5902.

Cell Membrane
Cytoplasm

Nucleus

Mutated EGFR
(e.g., T790M)

RAS

PI3K

Alflutinib / AST5902

Irreversible
Inhibition

RAF MEK ERK

Cell Proliferation
& Survival

AKT mTOR

Click to download full resolution via product page

Figure 1: Inhibition of Mutated EGFR Signaling by Alflutinib/AST5902.

Conclusion
AST5902 mesylate is a critical active metabolite of the third-generation EGFR TKI, Alflutinib.

Its pharmacokinetic profile, particularly its formation via CYP3A4 and susceptibility to drug-drug

interactions, is a key consideration in the clinical use of Alflutinib. While detailed, standalone

pharmacokinetic and preclinical ADME data for AST5902 are limited in publicly available

literature, the existing studies on Alflutinib provide a solid foundation for understanding its

behavior in vivo. The development of robust bioanalytical methods has been crucial in

elucidating these pharmacokinetic properties. Further research focusing specifically on the

disposition of AST5902 would provide a more complete picture and could aid in the

development of future targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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